(1R)-1-phenyl-1-pyrrolidin-1-ylethanamine
Description
(1R)-1-phenyl-1-pyrrolidin-1-ylethanamine is an organic compound belonging to the class of alkylamines. It is a chiral molecule with a single asymmetric carbon atom, and can exist as two enantiomers, (1R)-1-phenyl-1-pyrrolidin-1-ylethanamine and (1S)-1-phenyl-1-pyrrolidin-1-ylethanamine. This compound has a wide range of applications in the fields of chemistry and biology.
Properties
Molecular Formula |
C12H18N2 |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
(1R)-1-phenyl-1-pyrrolidin-1-ylethanamine |
InChI |
InChI=1S/C12H18N2/c1-12(13,14-9-5-6-10-14)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10,13H2,1H3/t12-/m1/s1 |
InChI Key |
BDHVAROEPHSXEN-GFCCVEGCSA-N |
Isomeric SMILES |
C[C@@](C1=CC=CC=C1)(N)N2CCCC2 |
Canonical SMILES |
CC(C1=CC=CC=C1)(N)N2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-phenyl-1-pyrrolidin-1-ylethanamine can be achieved through various methods. One common approach involves the asymmetric dihydroxylation of 1-phenylcyclohexene using osmium-catalyzed reactions. The process involves the use of potassium ferricyanide, anhydrous potassium carbonate, methanesulfonamide, potassium osmate dihydrate, and tert-butyl alcohol. The reaction mixture is stirred vigorously for two days, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of (1R)-1-phenyl-1-pyrrolidin-1-ylethanamine typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions: (1R)-1-phenyl-1-pyrrolidin-1-ylethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of (1R)-1-phenyl-1-pyrrolidin-1-ylethanamine include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired product, with temperature, solvent, and reaction time being critical factors.
Major Products Formed: The major products formed from the reactions of (1R)-1-phenyl-1-pyrrolidin-1-ylethanamine depend on the specific reaction conditions. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
(1R)-1-phenyl-1-pyrrolidin-1-ylethanamine has numerous scientific research applications. It serves as a chiral catalyst in the enantioselective addition of diethylzinc to arylaldehydes, producing optically active compounds. It is also used in the synthesis of drugs, the manufacture of perfumes, and the study of biochemical and physiological processes. Additionally, it is utilized in optical resolution, enantioselective reduction of ketones, and as a chiral stationary phase in high-performance liquid chromatography (HPLC).
Mechanism of Action
The mechanism of action of (1R)-1-phenyl-1-pyrrolidin-1-ylethanamine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, modulating their activity. This interaction can lead to various physiological and biochemical responses, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
(1R)-1-phenyl-1-pyrrolidin-1-ylethanamine can be compared with other similar compounds, such as (1R)-1-phenylethanamine and (1R,2S)-1-phenyl-2-(1-pyrrolidinyl)propan-1-ol . These compounds share structural similarities but differ in their specific functional groups and stereochemistry. The unique properties of (1R)-1-phenyl-1-pyrrolidin-1-ylethanamine make it particularly valuable for certain applications, such as its use as a chiral catalyst and in enantioselective synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
